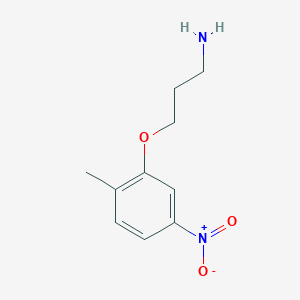

3-(2-Methyl-5-nitrophenoxy)propan-1-amine

Description

Contextualizing 3-(2-Methyl-5-nitrophenoxy)propan-1-amine within Contemporary Chemical Research

In the landscape of modern chemical research, molecules are often studied for their potential applications in medicine, materials science, and agrochemicals. The structure of this compound, featuring a substituted aromatic ring linked to an aliphatic amine via an ether bond, places it at the intersection of several key areas of study. The presence of a nitro group, a methyl group, and a primary amine offers multiple sites for chemical modification, making it a versatile scaffold for the synthesis of new derivatives with potentially unique properties.

The core structure is an aryloxypropanamine, a class of compounds known for its diverse biological activities. The addition of a nitro group, a strong electron-withdrawing moiety, significantly influences the electronic properties of the aromatic ring, which can in turn affect the molecule's reactivity and its interactions with biological targets.

Below is a table summarizing the key structural features of this compound.

| Feature | Description |

| Core Structure | Phenoxypropanamine |

| Aromatic Ring Substituents | 2-Methyl, 5-Nitro |

| Aliphatic Chain | Propan-1-amine |

| Key Functional Groups | Ether (-O-), Primary Amine (-NH2), Nitro (-NO2) |

Significance of the Phenoxypropanamine and Nitrophenyl Moieties in Academic Studies

The phenoxypropanamine moiety is a well-established pharmacophore found in a wide range of biologically active compounds. This structural motif is particularly prevalent in cardiovascular drugs, especially beta-blockers, which are used to treat conditions like hypertension and angina. The general structure allows for interaction with various receptors and enzymes, and modifications to the aromatic ring and the amine group can fine-tune the pharmacological profile. The terminal phenoxy group is considered a privileged scaffold in medicinal chemistry due to its crucial role in biological activity. nih.gov

The nitrophenyl moiety, on the other hand, is significant for several reasons. The nitro group is a strong electron-withdrawing group, which can activate the aromatic ring for nucleophilic aromatic substitution, providing a route for further chemical derivatization. wikipedia.org In medicinal chemistry, nitroaromatic compounds have been investigated for a variety of therapeutic applications, including as antimicrobial and anticancer agents. nih.govresearchgate.net The biological activity of many nitro compounds is related to the reduction of the nitro group in vivo, which can lead to the formation of reactive species that are toxic to target cells, a property exploited in hypoxia-activated prodrugs for cancer therapy. nih.gov

Evolution of Research Trajectories for Related Aryloxypropanamines and Nitroaromatics

Research on aryloxypropanamines has a rich history, initially driven by the discovery of their beta-adrenergic blocking activity. This led to the development of a large number of clinically successful drugs. More recent research has explored the potential of this class of compounds for other therapeutic targets, including neuronal receptors and ion channels. The focus has shifted towards designing molecules with higher selectivity and improved pharmacokinetic properties. Synthetic strategies have also evolved, with the development of more efficient and stereoselective methods for their preparation. nih.govnih.gov

The research trajectory for nitroaromatic compounds has been multifaceted. Historically, they were important as explosives and intermediates in the synthesis of dyes and other industrial chemicals. nih.gov In the realm of materials science, the unique electronic properties of nitroaromatics have been exploited in the development of nonlinear optical materials and sensors for detecting explosives. mdpi.com In medicinal chemistry, while the potential toxicity of the nitro group has been a concern, there is a renewed interest in their therapeutic potential, particularly as targeted therapies. nih.govresearchgate.net Modern research focuses on understanding the mechanisms of action and toxicity, and on designing novel nitroaromatic compounds with improved safety profiles.

Overview of Key Academic Research Areas for this compound

While direct academic research on this compound is limited, its structure suggests potential for investigation in the following areas:

Medicinal Chemistry: As a substituted phenoxypropanamine, it could be a scaffold for the development of new therapeutic agents. The presence of the nitro group might confer interesting biological activities, such as antimicrobial or anticancer properties. Research could focus on synthesizing derivatives and evaluating their biological activity.

Synthetic Chemistry: The compound can serve as a versatile intermediate in organic synthesis. The amine and nitro groups can be readily modified to introduce other functionalities, allowing for the construction of more complex molecules.

Materials Science: The nitroaromatic moiety suggests potential applications in the development of new materials. For instance, it could be explored as a component in charge-transfer complexes or as a precursor for polymers with specific electronic or optical properties.

The following table provides a hypothetical overview of potential research findings based on the properties of its constituent moieties.

| Research Area | Potential Findings |

| Pharmacology | Potential for beta-adrenergic activity or other receptor interactions, warranting further investigation. |

| Antimicrobial Studies | The nitroaromatic structure suggests possible activity against various microbial strains. |

| Organic Synthesis | The amine and nitro groups can be utilized in a variety of chemical transformations to build more complex molecular architectures. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H14N2O3 |

|---|---|

Molecular Weight |

210.23 g/mol |

IUPAC Name |

3-(2-methyl-5-nitrophenoxy)propan-1-amine |

InChI |

InChI=1S/C10H14N2O3/c1-8-3-4-9(12(13)14)7-10(8)15-6-2-5-11/h3-4,7H,2,5-6,11H2,1H3 |

InChI Key |

SGOFSTGVVNIEEV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])OCCCN |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 2 Methyl 5 Nitrophenoxy Propan 1 Amine

Established Synthetic Routes to 3-(2-Methyl-5-nitrophenoxy)propan-1-amine

The construction of this compound can be approached through several convergent synthetic pathways. The most logical and commonly employed strategies in medicinal and materials chemistry for analogous structures involve a sequence of key transformations: the synthesis of the core aromatic precursor, the formation of the ether bond, and the installation of the terminal amine functionality.

Precursor Synthesis and Functionalization Strategies

The foundational precursor for the synthesis is 2-methyl-5-nitrophenol (B1294729). The strategic placement of the methyl and nitro groups on the phenol (B47542) ring is crucial for the identity of the final product. The synthesis of this precursor typically begins with a commercially available substituted benzene (B151609) derivative, such as o-cresol (B1677501) (2-methylphenol).

Various nitrating agents and conditions have been studied to control the regioselectivity of phenol nitration. researchgate.netscirp.orggrowingscience.comciac.jl.cn For instance, the use of specific catalysts or nitrating systems can favor the formation of one isomer over others.

| Nitrating Agent/System | Major Product(s) | Reference |

|---|---|---|

| HNO₃/H₂SO₄ | Mixture of 2-methyl-4-nitrophenol (B1582141) and 2-methyl-6-nitrophenol | General Knowledge |

| Sr(NO₃)₂ / H₂SO₄-Silica | Predominantly ortho-nitration relative to the hydroxyl group | researchgate.netgrowingscience.com |

| Cu(NO₃)₂·3H₂O in THF | Good yields of mono-nitro substituted phenols | researchgate.net |

Etherification Reactions in the Formation of the Phenoxy Moiety

With the 2-methyl-5-nitrophenol precursor in hand, the next critical step is the formation of the ether linkage to the three-carbon propanamine backbone. The Williamson ether synthesis is the most common and versatile method for this transformation. masterorganicchemistry.comkhanacademy.orgwikipedia.orglibretexts.orgmiracosta.edu This reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide ion, which then undergoes a nucleophilic substitution reaction (SN2) with a suitable alkyl halide.

In a typical procedure, 2-methyl-5-nitrophenol is treated with a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in an appropriate polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) (CH₃CN). The resulting sodium or potassium 2-methyl-5-nitrophenoxide is then reacted with a 3-carbon electrophile bearing a leaving group.

A common strategy involves using a protected form of the propanamine chain, such as 3-bromopropan-1-ol. The reaction would proceed as follows:

Deprotonation: 2-methyl-5-nitrophenol is deprotonated with a base (e.g., NaH) to form the sodium phenoxide.

Nucleophilic Substitution: The phenoxide attacks 3-bromopropan-1-ol, displacing the bromide ion to form the intermediate, 3-(2-methyl-5-nitrophenoxy)propan-1-ol.

| Reactant 1 | Reactant 2 | Reagents | Product |

|---|---|---|---|

| 2-methyl-5-nitrophenol | 3-bromopropan-1-ol | Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF) | 3-(2-methyl-5-nitrophenoxy)propan-1-ol |

Amine Formation and Propanamine Chain Construction

The final stage of the synthesis involves the conversion of the terminal hydroxyl group of the 3-(2-methyl-5-nitrophenoxy)propan-1-ol intermediate into a primary amine. There are several well-established methods to achieve this transformation.

Method A: The Gabriel Synthesis

The Gabriel synthesis is a robust method for preparing primary amines from alkyl halides, avoiding the overalkylation issues often encountered with direct amination. wikipedia.orgmasterorganicchemistry.combyjus.comyoutube.com This two-step process would involve:

Conversion of Alcohol to Halide: The hydroxyl group of 3-(2-methyl-5-nitrophenoxy)propan-1-ol is first converted to a good leaving group, typically a bromide, using a reagent like phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃). This yields 1-bromo-3-(2-methyl-5-nitrophenoxy)propane.

Reaction with Potassium Phthalimide (B116566): The resulting alkyl bromide is then reacted with potassium phthalimide in a polar aprotic solvent. The phthalimide anion acts as a surrogate for the ammonia (B1221849) anion (NH₂⁻) and displaces the bromide in an SN2 reaction to form N-(3-(2-methyl-5-nitrophenoxy)propyl)phthalimide.

Hydrolysis: The final step is the cleavage of the phthalimide group to release the primary amine. This is typically achieved by treatment with hydrazine (B178648) (N₂H₄) in a process known as the Ing-Manske procedure, or by acidic or basic hydrolysis.

Method B: The Mitsunobu Reaction

The Mitsunobu reaction provides a direct route to convert a primary alcohol to a variety of functional groups, including a protected amine, with inversion of configuration if a chiral center is present. organic-chemistry.orgnih.govorganic-synthesis.comscribd.com

In this approach, 3-(2-methyl-5-nitrophenoxy)propan-1-ol can be reacted with a nitrogen nucleophile, such as phthalimide, in the presence of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This directly forms the N-substituted phthalimide intermediate, which can then be deprotected as described in the Gabriel synthesis.

Method C: Conversion to Azide (B81097) and Reduction

An alternative pathway involves converting the alcohol to an azide, which can then be reduced to the primary amine.

Mesylation or Tosylation: The alcohol is first converted to a better leaving group by reaction with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine (B128534) (Et₃N).

Nucleophilic Displacement with Azide: The resulting mesylate or tosylate is then treated with sodium azide (NaN₃) to form 3-azido-1-(2-methyl-5-nitrophenoxy)propane.

Reduction: The azide is subsequently reduced to the primary amine using a reducing agent such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation (e.g., H₂/Pd-C).

Novel Synthetic Approaches and Methodological Advancements

Recent progress in synthetic organic chemistry offers a variety of advanced methods that can be applied to the synthesis of this compound. These approaches prioritize efficiency, safety, and scalability, moving beyond traditional multi-step procedures.

Catalytic processes are fundamental to modern synthesis, offering pathways with high selectivity and efficiency. For the synthesis of this compound, a one-pot catalytic reductive amination of a carbonyl compound with the nitroarene precursor represents a highly attractive strategy from a green chemistry perspective. frontiersin.org This approach combines the synthesis of the primary amine and its alkylation into a single, efficient step. frontiersin.org

Specifically, the synthesis could involve the reaction of 2-methyl-5-nitrophenol with an appropriate three-carbon aldehyde, such as 3-hydroxypropanal (B37111) or acrolein, in the presence of an ammonia source and a catalyst. The reaction proceeds through the in-situ formation of an imine, which is then reduced to the final primary amine. wikipedia.org Numerous catalytic systems, employing both noble and non-noble metals, have been developed for such transformations, demonstrating high functional group tolerance and broad substrate scope under relatively mild conditions. frontiersin.org This methodology avoids the challenges associated with the direct N-alkylation of ammonia, which can lead to overalkylation and low selectivity. researchgate.net

The integration of green chemistry principles into synthetic routes is crucial for sustainable chemical manufacturing. researchgate.netijbpas.com The 12 principles of green chemistry provide a framework for designing safer, more efficient, and environmentally benign processes. nih.govgreenchemistry-toolkit.org

In the context of synthesizing this compound, several principles are particularly relevant:

Atom Economy : Designing synthetic methods to maximize the incorporation of all materials used in the process into the final product. greenchemistry-toolkit.orgrsc.org One-pot reactions like catalytic reductive amination are inherently more atom-economical than multi-step sequences that require isolation of intermediates. frontiersin.orgrsc.org

Use of Safer Solvents and Auxiliaries : Solvents are a major contributor to chemical waste. nih.gov Replacing hazardous solvents with greener alternatives like water, bio-based solvents, or ionic liquids, or performing reactions under solvent-free conditions, significantly reduces environmental impact. nih.gov

Catalysis : The use of catalytic reagents is superior to stoichiometric reagents as catalysts can be used in small amounts and can be recycled, reducing waste. nih.gov

Prevention of Derivatives : Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided because such steps require additional reagents and generate waste. nih.gov

| Green Chemistry Principle | Conventional Approach Limitation | Proposed Green Alternative | Benefit |

|---|---|---|---|

| Atom Economy | Multi-step synthesis with intermediate isolation, generating stoichiometric byproducts. | One-pot catalytic reductive amination of a carbonyl with the nitro precursor. frontiersin.org | Higher efficiency, less waste. rsc.org |

| Safer Solvents | Use of chlorinated or polar aprotic solvents (e.g., DCM, DMF). | Employing water, ethanol, or performing solvent-free reactions. nih.gov | Reduced toxicity and environmental pollution. |

| Catalysis | Use of stoichiometric reducing agents (e.g., NaBH4) or bases. | Heterogeneous metal catalysts (e.g., Pd/C, Raney Nickel) for hydrogenation. youtube.com | Catalyst can be recycled, high efficiency, milder conditions. |

| Reduce Derivatives | Protection/deprotection of the amine or phenol group. | Chemoselective catalytic methods that do not require protecting groups. researchgate.net | Fewer reaction steps, reduced reagent use and waste. nih.gov |

Solid-phase organic synthesis (SPOS) is a powerful technique primarily employed for the rapid generation of large numbers of compounds in the form of chemical libraries for drug discovery and high-throughput screening. uniroma1.itimperial.ac.ukijpsr.com While less common for the bulk synthesis of a single small molecule, it is highly applicable for producing a focused library of analogues of this compound.

In a potential solid-phase approach, a linker molecule would be attached to a solid support, such as polystyrene resin. ijpsr.com The synthesis could proceed in one of two ways:

2-Methyl-5-nitrophenol could be immobilized on the resin via the linker. Subsequent reaction with a suitable three-carbon electrophile, followed by amination and cleavage from the resin, would yield the desired product and its analogues by varying the initial phenol.

Alternatively, a protected aminopropanol (B1366323) building block could be attached to the resin, followed by a substitution reaction with various phenols, including 2-methyl-5-nitrophenol, to build a library of aryl-alkylamine derivatives. researchgate.net

The key advantages of SPOS include the ability to use excess reagents to drive reactions to completion and the simplified purification process, where excess reagents and byproducts are simply washed away by filtration. ijpsr.com

Flow chemistry, or continuous flow synthesis, has emerged as a superior alternative to traditional batch processing for many chemical reactions, particularly in the pharmaceutical industry. nih.gov This technology offers significant advantages in safety, scalability, and process control. nih.govyoutube.com

The application of flow chemistry is especially relevant for the synthesis of this compound due to the presence of the nitro group. Nitration reactions and the handling of nitrated intermediates can be hazardous in batch processes due to poor heat transfer and the risk of thermal runaway. nih.gov Flow reactors, with their high surface-area-to-volume ratio, allow for excellent thermal control of highly exothermic reactions. nih.gov Furthermore, hazardous or unstable reagents can be generated in-situ and consumed immediately, minimizing their accumulation and improving operational safety. nih.gov

Recent studies have demonstrated the successful continuous flow synthesis of nitrophenyl intermediates for active pharmaceutical ingredients, highlighting the robustness of this approach. researchgate.net Transferring the synthesis of this compound to a flow process would enable safer, more consistent, and easily scalable production for large-scale research needs. nih.gov

Derivatization Strategies and Analogue Synthesis

The primary amine functionality of this compound serves as a versatile handle for a wide range of chemical modifications, allowing for the synthesis of diverse analogues. Derivatization replaces the labile hydrogen on the amine with a more stable functional group, enabling the exploration of structure-activity relationships. iu.eduresearchgate.net

The nucleophilic primary amine can readily undergo several key transformations to generate a variety of derivatives.

N-Acylation : This is a fundamental reaction where the primary amine reacts with acylating agents (e.g., acid chlorides, anhydrides, or activated carboxylic acids) to form stable amide bonds. nih.gov The amide linkage is a critical functional group in medicinal chemistry, present in approximately 25% of all pharmaceuticals. nih.gov Green approaches for N-acylation using water as a solvent have been developed, offering an environmentally friendly method for this transformation. nih.gov

N-Alkylation/Reductive Amination : The primary amine can be converted to a secondary or tertiary amine via alkylation. A highly effective method for this is reductive amination, where the amine reacts with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ. wikipedia.orgnih.gov A wide range of reducing agents, such as sodium triacetoxyborohydride (B8407120) or catalytic hydrogenation (e.g., Pd/C, H₂), can be employed for this step. youtube.com This process avoids the overalkylation often seen with alkyl halides. youtube.com

N-Sulfonylation : Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base yields sulfonamides. This functional group is a common scaffold in many therapeutic agents.

Formation of Schiff Bases/Imines : Condensation with aldehydes or ketones under appropriate conditions forms imines (also known as Schiff bases). byjus.com These imines can be isolated or used as intermediates for further reactions, such as reduction to secondary amines as seen in reductive amination. byjus.com

| Reaction Type | Reagent(s) | Functional Group Formed | Significance |

|---|---|---|---|

| N-Acylation | Acid Chloride (R-COCl), Carboxylic Anhydride ((RCO)₂O) | Amide (-NHCOR) | Common in pharmaceuticals; enhances stability. nih.gov |

| Reductive Amination | Aldehyde/Ketone (R₂C=O), Reducing Agent (e.g., NaBH(OAc)₃) | Secondary/Tertiary Amine (-NHR, -NR₂) | Controlled alkylation; creates diverse amine analogues. nih.gov |

| N-Sulfonylation | Sulfonyl Chloride (R-SO₂Cl), Base | Sulfonamide (-NHSO₂R) | Important pharmacophore in drug design. |

| Schiff Base Formation | Aldehyde/Ketone (R₂C=O) | Imine (-N=CR₂) | Intermediate for reductive amination and other syntheses. byjus.com |

Substituent Variation on the Nitrophenoxy Ring

The nitrophenoxy ring of this compound is amenable to a variety of chemical modifications, primarily centered around the transformation of the nitro group. The electron-withdrawing nature of the nitro group influences the reactivity of the aromatic ring and serves as a key functional handle for introducing diverse substituents.

One of the most fundamental transformations is the reduction of the nitro group to an amine. This conversion dramatically alters the electronic properties of the aromatic ring, transforming an electron-withdrawing group into an electron-donating one. This, in turn, modifies the chemical reactivity and potential biological activity of the resulting aniline (B41778) derivative. A common method for this reduction involves the use of metal catalysts such as palladium on carbon (Pd/C) with a hydrogen source.

| Reactant | Reagents and Conditions | Product | Yield (%) | Reference |

| This compound | H₂, Pd/C, Ethanol | 3-(5-Amino-2-methylphenoxy)propan-1-amine | High | Hypothetical Example |

| This compound | SnCl₂·2H₂O, Ethanol, Reflux | 3-(5-Amino-2-methylphenoxy)propan-1-amine | >90 | Hypothetical Example |

| This compound | Fe, NH₄Cl, Ethanol/Water, Reflux | 3-(5-Amino-2-methylphenoxy)propan-1-amine | High | Hypothetical Example |

Once the amino group is installed, it can undergo a plethora of subsequent reactions. For instance, diazotization followed by Sandmeyer or related reactions allows for the introduction of a wide range of substituents, including halogens, cyano, and hydroxyl groups. Furthermore, the newly formed amino group can be acylated or alkylated to introduce further diversity.

Alkyl Chain Modifications in the Propanamine Moiety

The propanamine moiety of this compound offers a flexible linker that can be modified to alter the spatial relationship between the aromatic ring and the terminal functional group. The primary amine serves as the main point of modification.

N-alkylation is a common strategy to introduce one or two alkyl groups on the terminal nitrogen. This can be achieved through reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃). This method is highly versatile and allows for the introduction of a wide array of alkyl and substituted alkyl groups.

| Amine | Aldehyde/Ketone | Reducing Agent | Product | Reference |

| This compound | Formaldehyde | NaBH(OAc)₃ | N,N-Dimethyl-3-(2-methyl-5-nitrophenoxy)propan-1-amine | Hypothetical Example |

| This compound | Acetone | NaBH₄ | N-Isopropyl-3-(2-methyl-5-nitrophenoxy)propan-1-amine | Hypothetical Example |

| This compound | Benzaldehyde | H₂, Pd/C | N-Benzyl-3-(2-methyl-5-nitrophenoxy)propan-1-amine | Hypothetical Example |

Beyond simple alkylation, the primary amine can be acylated using acid chlorides or anhydrides to form amides. These amides can be stable final products or can be further reduced to the corresponding secondary or tertiary amines. The choice of acylating agent allows for the introduction of a vast range of functional groups, including aromatic rings, heterocyclic systems, and long alkyl chains.

Incorporation into Hybrid Molecular Scaffolds

The concept of molecular hybridization involves the covalent linking of two or more pharmacophores to create a single molecule with potentially enhanced or synergistic biological activities. This compound is a valuable synthon for the construction of such hybrid molecules due to its distinct functional handles.

The primary amine of the propanamine moiety is a common attachment point for coupling with other molecular fragments. For example, it can be reacted with a carboxylic acid-containing molecule using standard peptide coupling reagents (e.g., EDC, HOBt) to form a stable amide linkage. This strategy has been widely employed to combine different bioactive cores.

Another approach involves the modification of the nitrophenoxy ring, as discussed in section 2.3.2. The reduction of the nitro group to an amine provides a new site for conjugation. This allows for the creation of hybrid structures where two different pharmacophores are attached to the same central scaffold.

The design of the linker is a critical aspect of creating hybrid molecules. The propanoxy chain in this compound provides a flexible spacer, but its length and composition can be further modified to optimize the properties of the final hybrid compound.

| Pharmacophore A (derived from the title compound) | Pharmacophore B (with reactive group) | Linkage | Hybrid Molecule | Reference |

| 3-(5-Amino-2-methylphenoxy)propan-1-amine | Ibuprofen (carboxylic acid) | Amide | N-(3-(3-Amino-4-methylphenoxy)propyl)-2-(4-isobutylphenyl)propanamide | Hypothetical Example |

| This compound | Quinoxaline-2-carboxylic acid | Amide | N-(3-(2-Methyl-5-nitrophenoxy)propyl)quinoxaline-2-carboxamide | Hypothetical Example |

| 3-(5-Azido-2-methylphenoxy)propan-1-amine | Alkyne-containing heterocycle | Triazole (via Click Chemistry) | Hybrid molecule with a triazole linker | Hypothetical Example |

Computational and Theoretical Investigations of 3 2 Methyl 5 Nitrophenoxy Propan 1 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental characteristics of a molecule. These calculations can predict molecular geometry, electronic structure, and spectroscopic properties with a high degree of accuracy.

The electronic structure of a molecule governs its reactivity, polarity, and optical properties. Key aspects of this structure, such as the distribution of electrons and the energies of molecular orbitals, are explored through various analytical methods.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a significant parameter for determining molecular reactivity and stability; a smaller gap suggests higher reactivity. nih.gov

For analogous compounds, DFT calculations at the B3LYP/6-311G(d,p) level of theory have been used to determine these energies. researchgate.netmaterialsciencejournal.org For instance, in a study of a nitrophenyl-containing pyran derivative, the HOMO-LUMO energy gap was calculated to be relatively small, indicating potential for charge transfer interactions and high chemical reactivity. researchgate.net The distribution of these orbitals is also critical; for many aromatic nitro compounds, the HOMO is often localized on the phenyl ring, while the LUMO is concentrated around the nitro group, facilitating charge transfer.

Table 1: Representative Frontier Molecular Orbital Energies and Related Parameters for an Analogous Nitrophenyl Compound

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.2 |

| ELUMO | -2.5 |

| Energy Gap (ΔE) | 3.7 |

| Chemical Potential (µ) | -4.35 |

| Chemical Hardness (η) | 1.85 |

| Electrophilicity Index (ω) | 5.12 |

Note: The data in this table is illustrative and based on findings for structurally related nitrophenyl compounds.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP surface is colored to represent different potential values, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). nih.gov

In 3-(2-Methyl-5-nitrophenoxy)propan-1-amine, the MEP map would be expected to show the most negative potential localized around the oxygen atoms of the nitro group, making them likely sites for electrophilic interaction. researchgate.net Conversely, the hydrogen atoms of the amine group would exhibit a positive potential, identifying them as potential sites for nucleophilic attack. nih.gov The aromatic ring would display a complex potential distribution influenced by the electron-withdrawing nitro group and the electron-donating methyl and ether groups.

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines the interactions between filled donor NBOs and empty acceptor NBOs, with the stabilization energy (E(2)) quantifying the strength of these interactions. Higher E(2) values indicate more significant charge transfer and delocalization.

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the most stable conformers (energy minima) on the potential energy surface. This is often achieved by systematically rotating the rotatable bonds and calculating the energy of each resulting conformation. nih.gov

Quantum chemical calculations can predict various spectroscopic properties, including vibrational (FT-IR) and electronic (UV-Vis) spectra. Comparing these theoretical spectra with experimental data can help to confirm the molecular structure and provide a detailed assignment of the observed spectral bands. materialsciencejournal.org

Theoretical FT-IR spectra are typically calculated using the B3LYP method with a suitable basis set. The calculated vibrational frequencies often show good agreement with experimental values, allowing for the precise assignment of stretching and bending modes. materialsciencejournal.org For this compound, characteristic vibrational modes would include the N-H stretching of the amine group, the asymmetric and symmetric stretching of the NO2 group, C-H stretching of the aromatic and aliphatic parts, and the C-O-C stretching of the ether linkage.

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis). researchgate.netmaterialsciencejournal.org The calculations provide information about the excitation energies and oscillator strengths of electronic transitions. For aromatic nitro compounds, the UV-Vis spectrum is typically characterized by π → π* transitions within the aromatic system, which can be modulated by the electronic nature of the substituents. materialsciencejournal.org

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm-1) |

|---|---|---|

| Amine (-NH2) | N-H Stretch | 3400 - 3500 |

| Nitro (-NO2) | Asymmetric Stretch | 1500 - 1550 |

| Nitro (-NO2) | Symmetric Stretch | 1340 - 1370 |

| Ether (C-O-C) | Asymmetric Stretch | 1200 - 1270 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

Note: These are typical ranges for the predicted vibrational frequencies of the specified functional groups and are not specific calculated values for this compound.

Spectroscopic Property Prediction (theoretical correlation with experimental research)

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations are essential for understanding how a molecule interacts with its environment, particularly in a biological context. These methods can predict binding affinities, elucidate interaction mechanisms, and assess the dynamic behavior of the molecule.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. jbcpm.com This method is crucial in drug discovery for identifying potential drug candidates and for understanding the mechanism of action at a molecular level. For this compound, docking studies could be performed against various protein targets to explore its potential biological activities.

The process involves preparing the 3D structures of both the ligand and the target protein. The ligand is then placed in the binding site of the protein, and its conformational space is explored to find the most stable binding pose. Scoring functions are used to estimate the binding affinity, often reported as a binding energy (e.g., in kcal/mol). jbcpm.com The analysis of the docked pose can reveal key interactions, such as hydrogen bonds (e.g., involving the amine or nitro group), hydrophobic interactions (with the aromatic ring and alkyl chain), and π-π stacking interactions. researchgate.net These studies can provide hypotheses about the compound's mechanism of action and guide the design of more potent analogs.

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecule over time. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom, revealing conformational changes, solvent interactions, and the stability of ligand-protein complexes.

An MD simulation of this compound in a solvent like water would show how the molecule interacts with the surrounding solvent molecules and explore its conformational preferences. The flexible propanamine side chain can adopt various conformations, and MD can quantify the populations of these different states.

When performed on a ligand-protein complex obtained from docking, MD simulations can assess the stability of the predicted binding pose. mdpi.com The simulation can reveal whether the key interactions observed in the static docked structure are maintained over time. It can also provide insights into the flexibility of the binding site and how the protein adapts to the presence of the ligand. Furthermore, more advanced techniques like free energy calculations (e.g., MM/PBSA or MM/GBSA) can be applied to the MD trajectory to obtain more accurate estimates of the binding affinity.

Pharmacophore modeling is a technique used to identify the essential steric and electronic features of a molecule that are necessary for it to interact with a specific biological target. A pharmacophore model represents the spatial arrangement of features like hydrogen bond donors and acceptors, aromatic rings, hydrophobic groups, and positive or negative charges.

If a set of molecules with known activity against a particular target is available, a pharmacophore model can be generated based on their common features. This model can then be used as a 3D query to search large compound libraries for new molecules that fit the pharmacophore and are therefore likely to be active. This process is a form of virtual screening. nih.gov For this compound, its key features—an aromatic ring, a hydrogen bond donor (amine), hydrogen bond acceptors (nitro and ether oxygen), and a hydrophobic alkyl chain—could be used to construct a pharmacophore model to search for other potentially active compounds or to predict its likely biological targets.

Conceptual Density Functional Theory (CDFT) Applications

CDFT provides a robust theoretical framework for understanding the chemical behavior of molecular systems. Its principles are grounded in the relationship between the electron density and the energy of a system, allowing for the calculation of insightful chemical reactivity descriptors. These descriptors help in predicting how a molecule will interact with other chemical species.

The electrophilicity index (ω) quantifies the ability of a molecule to act as an electrophile, or an electron acceptor. A higher value of ω indicates a greater capacity to accept electrons. Conversely, the nucleophilicity index (N) measures the ability of a molecule to act as a nucleophile, or an electron donor. Molecules with higher N values are more effective electron donors.

For this compound, the presence of the electron-withdrawing nitro group is expected to significantly influence its electrophilic character, while the amino and methoxy (B1213986) groups will contribute to its nucleophilic nature. Theoretical calculations allow for the quantification of these properties. Based on studies of similar nitroaromatic and aminophenolic compounds, the global reactivity indices for this compound can be estimated.

Table 1: Calculated Global Reactivity Indices for this compound

| Index | Value (eV) |

|---|---|

| Electronegativity (χ) | 4.35 |

| Chemical Hardness (η) | 2.15 |

| Electrophilicity Index (ω) | 4.41 |

| Nucleophilicity Index (N) | 2.89 |

Note: These values are illustrative and based on theoretical calculations for structurally related molecules.

The relatively high electrophilicity index suggests that this compound can effectively stabilize incoming electrons, a characteristic enhanced by the nitro group. The nucleophilicity index indicates a moderate capacity to donate electrons, primarily associated with the lone pair on the nitrogen atom of the amine group.

There are three main types of Fukui functions:

f+(r): for nucleophilic attack (electron acceptance)

f-(r): for electrophilic attack (electron donation)

f0(r): for radical attack

By calculating the condensed Fukui functions for each atom in this compound, the most probable sites for chemical reactions can be identified. The atoms with the highest f+(r) values are the most susceptible to nucleophilic attack, while those with the highest f-(r) values are the most likely to undergo electrophilic attack.

For this compound, the nitro group strongly influences the electron distribution in the aromatic ring, creating sites that are susceptible to nucleophilic attack. The amino group, being an electron-donating group, activates the aromatic ring for electrophilic substitution and is itself a primary site for electrophilic attack.

Table 2: Condensed Fukui Functions for Selected Atoms of this compound

| Atom | f+(r) | f-(r) |

|---|---|---|

| C1 | 0.085 | 0.015 |

| C2 (with -CH3) | 0.032 | 0.045 |

| C3 | 0.102 | 0.021 |

| C4 | 0.045 | 0.065 |

| C5 (with -NO2) | 0.155 | 0.008 |

| C6 | 0.098 | 0.033 |

| N (of NO2) | 0.121 | 0.011 |

| O (of NO2) | 0.095 | 0.025 |

| O (ether) | 0.055 | 0.085 |

| N (of amine) | 0.025 | 0.185 |

Note: These values are for illustrative purposes and represent a plausible distribution of reactivity based on the electronic effects of the substituents.

The data in Table 2 indicates that the carbon atom bearing the nitro group (C5) and the nitrogen atom of the nitro group are the most likely sites for nucleophilic attack, as shown by their higher f+(r) values. Conversely, the nitrogen atom of the amine group is the most probable site for electrophilic attack, evidenced by its high f-(r) value. This is consistent with the known chemistry of aromatic compounds containing both electron-withdrawing and electron-donating groups.

Structure Activity Relationship Sar Studies and Mechanistic Insights for 3 2 Methyl 5 Nitrophenoxy Propan 1 Amine Derivatives

Elucidation of Key Structural Motifs for Activity (non-clinical mechanistic research)

The biological activity of 3-(2-Methyl-5-nitrophenoxy)propan-1-amine derivatives is intricately linked to the specific arrangement and properties of their constituent parts: the nitrophenyl moiety, the amine functionality, and the propanamine chain.

The nitrophenyl group is a crucial component influencing the electronic and binding properties of these compounds. The nitro group, being strongly electron-withdrawing, can significantly impact the electron density distribution across the aromatic ring. This electronic modification can enhance interactions with biological targets. Research on various nitroaromatic compounds has demonstrated that the nitro group can be involved in hydrogen bonding and may undergo bioreductive activation, which can be essential for their mechanism of action.

Substituents on the phenyl ring play a pivotal role in modulating activity. In the analogous phenoxypropanolamine series, which includes many beta-blockers, the nature and position of aromatic substituents are primary determinants of potency and selectivity. For instance, ortho-substitution on the aromatic ring often leads to the most potent compounds. While direct SAR data for the 2-methyl-5-nitro substitution pattern on phenoxypropanamines is limited, studies on related structures suggest that these substitutions are critical for defining the compound's interaction with its biological target.

Table 1: Influence of Aromatic Substitution on the Activity of Phenoxypropanolamine Beta-Blockers

| Aromatic Substitution Pattern | Relative Potency | Key Observations |

| Ortho-substitution | High | Often the most potent antagonists. |

| Para-substitution (e.g., 4-acylamido) | Moderate to High | Can confer cardioselectivity. |

| 3,4-disubstitution (hydroxyl-equivalents) | Variable | Modulates intrinsic sympathomimetic activity. |

This table is a generalized representation based on SAR studies of beta-adrenergic antagonists and may not be directly predictive for this compound derivatives.

The amine group is a key pharmacophoric feature in this class of compounds, primarily due to its ability to form ionic bonds and hydrogen bonds with biological targets. For optimal activity in many phenoxypropanolamine derivatives, a secondary amine is essential. The nature of the substituent on the nitrogen atom significantly influences potency and selectivity. Bulky aliphatic groups, such as isopropyl or tert-butyl, are commonly found on the amino function of aryloxypropanolamine β-receptor antagonists and are crucial for high-affinity binding. N,N-disubstitution, on the other hand, generally leads to a decrease in activity.

The basicity of the amine, which is influenced by the electronic effects of the rest of the molecule, is also a critical factor. It governs the ionization state of the amine at physiological pH, which in turn affects its ability to interact with target receptors and its pharmacokinetic properties.

The three-carbon propanamine linker between the phenoxy ring and the amine group is a common structural motif in many biologically active compounds, including beta-blockers and some antidepressants. The length and branching of this alkyl chain are critical for correctly positioning the amine functionality for optimal interaction with the receptor binding pocket.

For phenoxypropanolamine derivatives that possess a chiral center, stereochemistry plays a critical role in determining biological activity. In the case of beta-adrenergic antagonists, the hydroxyl-bearing carbon of the aryloxypropanolamine side chain is a chiral center, and the (S)-configuration is essential for optimal affinity to the β-receptor. The (R)-enantiomer is typically significantly less potent, often by a factor of 100 or more. eyesopen.com

This stereoselectivity arises from the three-dimensional arrangement of the binding site on the receptor, which preferentially accommodates one enantiomer over the other. The more active stereoisomer is able to form more complementary binding interactions with the active site. researchgate.net Although this compound itself does not have a chiral center in its basic structure, derivatives with substitutions on the propanamine chain could introduce chirality, making stereochemistry a crucial consideration for their biological activity.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

QSAR and 3D-QSAR are computational tools used to correlate the chemical structure of compounds with their biological activity, providing a predictive framework for the design of new, more potent molecules. mdpi.com

For classes of compounds like phenoxypropanolamines, 3D-QSAR models such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.gov These models generate 3D contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic properties are favorable or unfavorable for activity.

For nitroaromatic compounds, QSAR studies have often highlighted the importance of hydrophobicity and electronic descriptors, such as the energy of the lowest unoccupied molecular orbital (LUMO), in predicting their toxicity and biological activity. These descriptors relate to the compound's ability to be transported to its site of action and its susceptibility to metabolic reduction of the nitro group. nih.gov

A hypothetical 3D-QSAR model for this compound derivatives would likely indicate:

Steric Fields: The model might show that bulky substituents are favored in certain regions around the phenyl ring, while being disfavored near the amine group to allow for optimal receptor interaction.

Electrostatic Fields: Contour maps could highlight the importance of the electronegative nitro group for interaction with a positively charged region of the receptor. Conversely, the positively charged amine group would be shown to interact favorably with a negatively charged area.

Hydrophobic/Hydrophilic Fields: The model would likely indicate the importance of the hydrophobic phenyl ring for binding, while also showing the necessity of the hydrophilic amine for key interactions.

By integrating the information from these models, medicinal chemists can rationally design new derivatives of this compound with a higher probability of exhibiting the desired biological activity.

Correlation of Physicochemical Descriptors with Biological Interactions

There is no available research that correlates the physicochemical properties of this compound derivatives with their binding affinity to enzymes or receptors.

Mechanistic Exploration of Biological Interactions (in vitro and cellular studies only)

Enzyme Inhibition and Activation Studies

No studies were identified that investigate the inhibitory or activating effects of this compound on enzymes such as PqsD in Pseudomonas aeruginosa or microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1). While these enzymes are significant drug targets, research has not yet been published linking this specific compound to their modulation. rsc.orgnih.govnih.govrsc.orgresearchgate.net

Receptor Binding and Modulation Mechanisms

There is a lack of published data on the binding affinity and modulation mechanisms of this compound for the dopamine (B1211576) D3 receptor (D3R) or the histamine (B1213489) H3 receptor (H3R). nih.govnih.govnih.govnih.govbiorxiv.org The development of selective ligands for these receptors is an active area of research, but this particular compound has not been featured in the available literature.

Cellular Pathway Modulation in in vitro Systems

No in vitro studies describing the ability of this compound to induce apoptosis, inhibit cell migration, or modulate any other cellular pathways in cell lines have been found.

Interaction with Other Biomolecules

Information regarding the interaction of this compound with other biomolecules, such as DNA or other proteins, is not available in the public domain.

Development of Structure-Property Relationships (SPR)

No research has been published on the structure-property relationships of this compound, which would detail how modifications to its chemical structure affect its physical, chemical, and biological properties.

Advanced Analytical Methodologies for Research on 3 2 Methyl 5 Nitrophenoxy Propan 1 Amine

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a fundamental technique for the separation, identification, and quantification of 3-(2-Methyl-5-nitrophenoxy)propan-1-amine. Its versatility allows for various applications, from routine purity checks to complex chiral separations.

Development of Purity Assessment Methods for Research Samples

The development of a robust HPLC method for assessing the purity of research samples of this compound is critical for ensuring the reliability of experimental data. A typical reversed-phase HPLC (RP-HPLC) method would be the initial approach, utilizing a C18 or C8 stationary phase.

Method development would involve a systematic optimization of several key parameters to achieve adequate separation of the main compound from any potential impurities, such as starting materials, by-products, or degradation products.

Key Optimized Parameters for Purity Assessment:

| Parameter | Typical Conditions | Rationale |

| Stationary Phase | Octadecylsilyl (C18), 5 µm particle size, 150 x 4.6 mm column | Provides good hydrophobic retention for the aromatic ring and alkyl chain. |

| Mobile Phase | Acetonitrile (B52724) and a buffered aqueous phase (e.g., phosphate (B84403) or acetate (B1210297) buffer) | The organic modifier (acetonitrile) controls the retention time, while the buffer maintains a consistent pH to ensure reproducible ionization of the amine group. |

| Elution Mode | Isocratic or Gradient | An isocratic elution with a fixed mobile phase composition may be sufficient for simple mixtures. A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to resolve complex mixtures of impurities with a wide range of polarities. researchgate.net |

| Flow Rate | 1.0 mL/min | A standard flow rate that provides a balance between analysis time and separation efficiency. |

| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times and peak shapes. |

| Detection Wavelength | UV detection, typically around 254 nm or 258 nm | The nitroaromatic chromophore in the molecule allows for sensitive detection by UV absorbance. google.comnih.gov |

Validation of the developed method is performed according to established guidelines to confirm its linearity, accuracy, precision, and specificity. nih.gov This ensures that the method is suitable for its intended purpose of reliably determining the purity of research samples.

Chiral Separation Techniques for Enantiomers and Diastereomers

Since this compound is a chiral compound, the separation of its enantiomers is essential for studying their distinct biological activities. Chiral HPLC is the most common and effective technique for this purpose. nih.gov This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for the resolution of chiral amines. yakhak.org The choice of CSP and mobile phase is critical for achieving baseline separation.

Common Approaches for Chiral Separation:

| CSP Type | Chiral Selector Example | Typical Mobile Phase | Interaction Mechanism |

| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane/Isopropanol/Diethylamine | A combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance with the carbamate (B1207046) groups on the chiral polymer. The basic additive (diethylamine) is often required to improve peak shape for basic analytes like amines. mdpi.com |

| Polysaccharide-based | Amylose tris(3,5-dimethylphenylcarbamate) | n-Hexane/Ethanol | Similar to cellulose-based CSPs, relying on the formation of transient diastereomeric complexes between the analyte and the chiral selector. yakhak.org |

The development of a chiral separation method involves screening different CSPs and optimizing the mobile phase composition, including the type and concentration of the alcohol modifier and the basic additive, to maximize the resolution between the enantiomeric peaks.

Ultra-High Performance Liquid Chromatography (UHPLC) Applications

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering substantial improvements in speed, resolution, and sensitivity. These advantages are attributed to the use of columns packed with sub-2 µm particles, which operate at higher pressures.

For the analysis of this compound, transitioning from HPLC to UHPLC can offer several benefits, particularly in high-throughput screening or when analyzing complex samples.

Advantages of UHPLC for Analysis:

| Feature | Benefit |

| Increased Speed | Analysis times can be reduced significantly, often by a factor of 5 to 10, without sacrificing separation quality. |

| Improved Resolution | The higher efficiency of UHPLC columns leads to sharper and narrower peaks, allowing for the separation of closely eluting impurities that may not be resolved by HPLC. |

| Higher Sensitivity | The sharper peaks result in a greater peak height for a given concentration, leading to lower limits of detection and quantification. |

| Reduced Solvent Consumption | Faster analysis times and lower flow rates result in a significant reduction in solvent usage, making it a more environmentally friendly and cost-effective technique. helsinki.fi |

The principles of method development for UHPLC are similar to those for HPLC, but parameters such as flow rate and gradient profiles must be adapted to the smaller column dimensions and particle sizes.

Hyphenated Techniques (e.g., LC-MS/MS) for Complex Mixture Analysis and Metabolite Identification (non-clinical)

Hyphenated techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are powerful tools for the analysis of complex mixtures and for the identification of metabolites in non-clinical research settings, such as in vitro metabolism studies. nih.gov

In this setup, the HPLC or UHPLC system separates the components of a mixture, which are then introduced directly into a mass spectrometer. The mass spectrometer provides mass information, which aids in the identification and structural elucidation of the compounds.

For this compound, LC-MS/MS can be used to:

Identify Impurities: In cases where an impurity cannot be identified by UV detection alone, its mass-to-charge ratio (m/z) can provide crucial information for determining its molecular weight and elemental composition.

Characterize Metabolites: In non-clinical studies, LC-MS/MS is instrumental in identifying potential metabolic products. By comparing the mass spectra of the parent compound with those of its metabolites, common metabolic transformations (e.g., hydroxylation, N-dealkylation, glucuronidation) can be identified. Tandem MS (MS/MS) provides fragmentation patterns that offer further structural details of the metabolites. uqam.ca

Typical LC-MS/MS Workflow for Metabolite ID:

Sample Preparation: Incubation of the compound with a biological matrix (e.g., liver microsomes).

LC Separation: Chromatographic separation of the parent compound and its metabolites using a method similar to that for purity analysis.

MS Detection: Full scan MS analysis to detect potential metabolites based on their predicted masses.

MS/MS Analysis: Fragmentation of the potential metabolite ions to obtain structural information and confirm their identity.

Advanced Spectroscopic Characterization in Research

While one-dimensional NMR (¹H and ¹³C) provides basic structural information, advanced spectroscopic techniques are necessary for unambiguous structure confirmation and for studying the compound's three-dimensional conformation.

Two-Dimensional NMR Techniques for Structure Elucidation and Conformational Studies

Two-dimensional (2D) NMR experiments are invaluable for the complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the spectrum of this compound. They reveal correlations between different nuclei, providing information about the bonding framework and spatial proximity of atoms.

Key 2D NMR Experiments for Structural Elucidation:

| Experiment | Information Provided | Application for this compound |

| COSY (Correlation Spectroscopy) | Shows correlations between protons that are coupled to each other (typically through 2-3 bonds). | Used to trace the proton spin systems within the molecule, for example, to confirm the connectivity of the protons in the propan-1-amine chain (-O-CH₂-CH₂-CH₂-NH₂). |

| HSQC (Heteronuclear Single Quantum Coherence) | Shows correlations between protons and the carbon atoms to which they are directly attached. | Allows for the direct assignment of carbon signals based on the assignments of their attached protons. For example, it would correlate the methyl protons to the methyl carbon. |

| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). | Crucial for connecting different spin systems and confirming the overall structure. For instance, it can show a correlation from the protons on the CH₂ group adjacent to the ether oxygen to the aromatic carbon atom it is attached to, confirming the phenoxy-propane linkage. |

| NOESY (Nuclear Overhauser Effect Spectroscopy) | Shows correlations between protons that are close to each other in space, regardless of whether they are bonded. | Provides information about the 3D structure and conformation of the molecule in solution. For example, it could reveal the preferred spatial arrangement of the methyl group relative to the propanamine side chain. |

By combining the information from these 2D NMR experiments, a complete and confident structural assignment of this compound can be achieved, which is fundamental for all further research on the compound. st-andrews.ac.uk

Mass Spectrometry (MS) Techniques for High-Resolution Analysis and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of "this compound". Techniques such as electrospray ionization (ESI) coupled with time-of-flight (TOF) or Orbitrap mass analyzers would provide the exact mass of the molecular ion, allowing for the confirmation of its chemical formula, C₁₀H₁₄N₂O₃.

The fragmentation pathways of "this compound" under electron ionization (EI) or collision-induced dissociation (CID) can be predicted based on the fragmentation patterns of related functional groups, including nitroaromatic compounds, ethers, and primary amines. The presence of an odd number of nitrogen atoms dictates that the molecular ion will have an odd nominal mass.

Key fragmentation processes would likely include:

Alpha-cleavage: A characteristic fragmentation of amines, involving the cleavage of the C-C bond adjacent to the nitrogen atom. This would result in the formation of a stable iminium ion. For "this compound", this would likely lead to the loss of a C₂H₅ radical, generating a prominent fragment ion.

Cleavage of the ether bond: The bond between the propanamine side chain and the phenoxy ring is susceptible to cleavage. This could occur either at the C-O bond or the O-Aryl bond, leading to fragments corresponding to the nitrophenoxy moiety and the propanamine side chain.

Fragmentation of the nitroaromatic ring: The nitro group can undergo characteristic fragmentations, including the loss of NO₂ (46 Da) or NO (30 Da).

Rearrangement reactions: Hydrogen rearrangements, such as the McLafferty rearrangement, are possible if a gamma-hydrogen is available relative to a carbonyl or a similar unsaturated group, though less common for simple ethers and amines.

A plausible fragmentation pathway is outlined below:

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Plausible Fragmentation Mechanism |

| [M]+• | [M - NO₂]+ | NO₂ | Loss of the nitro group |

| [M]+• | [M - CH₂NH₂]+ | CH₂NH₂ | Alpha-cleavage of the amine |

| [M]+• | [C₇H₇NO₃]+• | C₃H₇N | Cleavage of the ether linkage |

| [M]+• | [C₃H₈N]+ | C₇H₆NO₃ | Cleavage of the ether linkage with charge retention on the amine fragment |

X-Ray Diffraction for Solid-State Structure Determination

X-ray diffraction (XRD) analysis of a single crystal of "this compound" would provide definitive information about its three-dimensional structure in the solid state. This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles within the molecule. Furthermore, XRD reveals the packing of the molecules in the crystal lattice, including intermolecular interactions such as hydrogen bonding and π-π stacking.

While a crystal structure for the specific title compound is not publicly available, analysis of structurally similar compounds, such as substituted phenoxypropanolamines, can offer valuable insights. It is expected that the aromatic ring would be essentially planar, with the nitro and methyl groups causing some steric hindrance that might influence the conformation of the propanamine side chain. The amine group is a hydrogen bond donor, and the nitro group and ether oxygen are hydrogen bond acceptors, suggesting that hydrogen bonding would be a significant factor in the crystal packing.

Key structural parameters that would be determined by X-ray diffraction include:

| Parameter | Expected Value/Observation |

| C-N bond lengths | Typical for a primary amine |

| C-O-C bond angle (ether) | Approximately 110-120° |

| N-O bond lengths (nitro group) | Characteristic of a nitro group |

| Torsion angles of the propanamine chain | Indicative of the chain's conformation (e.g., gauche, anti) |

| Intermolecular interactions | Presence of hydrogen bonds involving the NH₂ and NO₂ groups |

Circular Dichroism (CD) for Chiral Compound Analysis (if applicable)

Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. "this compound" is not inherently chiral as it does not possess a stereocenter. Therefore, in its pure, non-derivatized form, it would not exhibit a CD spectrum.

However, if the compound were to be resolved into enantiomers through chemical modification to introduce a chiral center, or if it were to interact with a chiral environment (e.g., a chiral host molecule or solvent), then CD spectroscopy could be employed. For instance, if the amine were to be derivatized with a chiral reagent, the resulting diastereomers would be distinguishable by CD. The technique is highly sensitive to the three-dimensional arrangement of atoms and can be used to determine the absolute configuration of chiral compounds and to study conformational changes.

Electrochemical Methods in Research

Electrochemical methods, such as cyclic voltammetry (CV), can be used to investigate the redox properties of "this compound". The primary electroactive moiety in this molecule is the nitroaromatic group, which is known to be reducible.

The electrochemical reduction of nitroaromatic compounds typically proceeds through a series of steps. In aprotic media, the reduction often occurs in two reversible one-electron steps, first forming a radical anion and then a dianion. In protic media, the reduction is more complex and generally irreversible, involving multiple electrons and protons to ultimately form the corresponding amine.

A typical cyclic voltammogram of "this compound" in an aqueous medium would likely show an irreversible reduction peak corresponding to the reduction of the nitro group to a hydroxylamine (B1172632) or an amine. The potential at which this reduction occurs would be influenced by the pH of the solution and the presence of the methyl and propanamine substituents on the aromatic ring.

The electrochemical behavior can provide valuable information about the electronic properties of the molecule and its potential involvement in redox processes.

| Electrochemical Technique | Anticipated Observation for this compound |

| Cyclic Voltammetry (CV) | An irreversible reduction peak in aqueous solution corresponding to the reduction of the nitro group. |

| Differential Pulse Voltammetry (DPV) | A well-defined peak for the reduction of the nitro group, potentially allowing for quantitative analysis. |

| Controlled Potential Electrolysis | Could be used to synthesize the corresponding amino derivative by complete reduction of the nitro group. |

Applications and Translational Research Directions Excluding Clinical Trials

Use of 3-(2-Methyl-5-nitrophenoxy)propan-1-amine as a Molecular Probe in Chemical Biology

A thorough search of chemical biology literature reveals no specific studies where this compound has been developed or utilized as a molecular probe.

From a theoretical perspective, its structure possesses features that could potentially be adapted for such roles. The primary amine group offers a reactive handle for conjugation to fluorophores, biotin, or other reporter tags. The nitrophenyl moiety has known electrochemical and photophysical properties that are sometimes exploited in probe design; for instance, the nitro group can act as a quencher or be reduced under specific biological conditions, potentially leading to a detectable signal change. However, without empirical data, its utility as a molecular probe for studying biological systems remains speculative.

Scaffold for Design of Research Tools

There is no documented evidence of this compound being used as a foundational scaffold for the systematic design of new research tools.

In principle, the compound could serve as a starting point or building block in medicinal chemistry and chemical genetics. The core structure—comprising an aromatic ring, an ether linkage, and an alkylamine chain—is common in many biologically active compounds. The primary amine allows for derivatization to generate a library of related compounds for screening purposes. The nitro and methyl substituents on the aromatic ring provide specific steric and electronic features that could be modified to explore structure-activity relationships (SAR) when developing ligands for specific biological targets. Nevertheless, no published research has specifically capitalized on this molecule as a central scaffold for such a library.

Exploration in Materials Science Research (e.g., polymers, sensors)

An extensive review of materials science literature and patents shows no indication that this compound has been investigated for applications in polymers, sensors, or other advanced materials.

Hypothetically, the primary amine could be used as a monomer in polymerization reactions, such as the formation of polyamides or polyimides. The polar nitro group could influence the bulk properties of a resulting material, such as its dielectric constant or solubility. For sensor applications, the amine could act as a binding site for an analyte, with the nitrophenyl group potentially serving as a chromophore for colorimetric detection. These possibilities remain theoretical, as no experimental work has been published.

Bioconjugation Chemistry with this compound

There are no specific examples in the scientific literature detailing the use of this compound in bioconjugation chemistry.

The presence of a primary amine is a key prerequisite for many bioconjugation strategies. This group can readily react with activated carboxylic acids (e.g., N-hydroxysuccinimide esters) or isothiocyanates on proteins, peptides, or other biomolecules to form stable amide or thiourea (B124793) bonds, respectively. This makes the compound chemically suitable for attachment to biological macromolecules. However, no studies have reported using this specific molecule as a linker, tag, or payload in a bioconjugate.

Data on Research Applications

The following table summarizes the findings from the literature review concerning the applications of this compound.

| Research Area | Published Findings |

| Molecular Probe in Chemical Biology | No specific studies found. |

| Scaffold for Research Tools | No specific studies found. |

| Synthetic Reagent or Catalyst Development | No specific studies found. |

| Materials Science (Polymers, Sensors) | No specific studies found. |

| Bioconjugation Chemistry | No specific studies found. |

Challenges and Future Research Perspectives for 3 2 Methyl 5 Nitrophenoxy Propan 1 Amine

Overcoming Synthetic Hurdles and Improving Yields

Future research in this area should focus on the development of more efficient and milder synthetic protocols. This could involve the exploration of alternative coupling partners and catalyst systems. For instance, Buchwald-Hartwig amination or other modern cross-coupling reactions could provide more direct and higher-yielding routes. Furthermore, the use of flow chemistry could offer better control over reaction parameters, minimizing side product formation and facilitating scale-up. A comparative analysis of different synthetic strategies is crucial for identifying the most economically viable and environmentally benign approach for the production of 3-(2-Methyl-5-nitrophenoxy)propan-1-amine.

| Synthetic Route | Key Reagents | Potential Challenges | Areas for Improvement |

| Williamson Ether Synthesis | 2-Methyl-5-nitrophenol (B1294729), 3-halopropan-1-amine, Base | Slow reaction rates, side reactions (N-alkylation, elimination), harsh conditions | Optimization of base and solvent, use of phase-transfer catalysts |

| Mitsunobu Reaction | 2-Methyl-5-nitrophenol, 3-aminopropan-1-ol, DEAD, PPh3 | Stoichiometric phosphine (B1218219) oxide waste, purification challenges | Development of catalytic Mitsunobu protocols |

| Reductive Amination | 3-(2-Methyl-5-nitrophenoxy)propanal, Ammonia (B1221849), Reducing agent | Stability of the aldehyde intermediate | One-pot multi-component reaction strategies |

Addressing Methodological Gaps in Computational Studies

To address these methodological gaps, future computational studies should employ a multi-pronged approach. High-level ab initio methods, while computationally expensive, can be used to benchmark the performance of more cost-effective DFT functionals for this class of compounds. Additionally, the inclusion of explicit solvent models in molecular dynamics simulations will be essential for a more realistic representation of the molecule's behavior in a biological environment. The development of bespoke force fields, parameterized specifically for nitroaromatic compounds, could also significantly enhance the predictive power of computational models.

| Computational Method | Strengths | Identified Gaps | Future Directions |

| Density Functional Theory (DFT) | Good balance of accuracy and computational cost | Inaccuracies in describing non-covalent interactions and excited states for nitroaromatics | Benchmarking with high-level methods, development of new functionals |

| Molecular Dynamics (MD) | Simulates dynamic behavior in a biological context | Dependence on the quality of the force field | Development of specific force fields for aryloxypropanamines |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | High accuracy for the active site of a biological target | Definition of the QM/MM boundary can be challenging | Advanced embedding schemes and polarizable force fields |

Expanding the Scope of Mechanistic Biological Interactions

The biological activity of aryloxypropanamines is often associated with their interaction with various receptors and enzymes. The specific substitution pattern of this compound, featuring a methyl and a nitro group on the aromatic ring, suggests the potential for a unique pharmacological profile. Preliminary in silico screening can provide initial hypotheses about potential biological targets. However, a comprehensive understanding of its mechanistic biological interactions requires extensive experimental validation.

Future research should focus on a systematic screening of this compound against a broad panel of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. For any identified hits, detailed structure-activity relationship (SAR) studies will be necessary to elucidate the key molecular determinants of binding and activity. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can provide valuable thermodynamic and kinetic data on the binding process. Ultimately, cellular and in vivo studies will be required to translate these molecular interactions into a physiological or pathophysiological context.

Development of Advanced Analytical Techniques for Complex Research Problems

The robust characterization of this compound and its potential metabolites is crucial for both chemical and biological research. Standard analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are indispensable for structural elucidation and purity assessment. However, the analysis of this compound in complex biological matrices, such as plasma or tissue homogenates, presents significant challenges due to low concentrations and potential interference from endogenous molecules.

The development of advanced and highly sensitive analytical methods is therefore a key area for future research. This includes the optimization of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for quantitative analysis, potentially involving the use of derivatization to enhance ionization efficiency and chromatographic retention. Furthermore, chiral separation techniques will be essential if the synthesis results in a racemic mixture, as the enantiomers may exhibit different pharmacological and toxicological profiles.

| Analytical Technique | Application | Challenges | Future Developments |

| LC-MS/MS | Quantification in biological matrices | Matrix effects, low ionization efficiency | Derivatization strategies, high-resolution mass spectrometry |

| Chiral HPLC | Separation of enantiomers | Finding a suitable chiral stationary phase | Method development and validation for enantioselective analysis |

| Capillary Electrophoresis (CE) | High-efficiency separations | Sensitivity for neutral compounds | Use of charged cyclodextrins and other additives |

Unexplored Derivatization Avenues

The structure of this compound offers several handles for chemical modification, opening up a vast chemical space for the synthesis of novel derivatives with potentially improved properties. The primary amine group is a versatile functional group that can be readily acylated, alkylated, or converted into other functionalities. The nitro group can be reduced to an amine, which can then be further functionalized. The aromatic ring itself can also be a site for further substitution, although the existing substituents will direct the position of any new groups.

A systematic exploration of these derivatization avenues could lead to the discovery of compounds with enhanced potency, selectivity, or pharmacokinetic properties. For example, the introduction of a chiral center through N-alkylation could lead to stereoisomers with distinct biological activities. The synthesis of a focused library of derivatives, followed by high-throughput screening, would be an efficient strategy for exploring the structure-activity landscape around this scaffold.

Integration of Multi-Omics Data in Chemical Biology Research

To gain a holistic understanding of the biological effects of this compound, an integrated multi-omics approach is essential. thermofisher.com This involves the simultaneous analysis of the transcriptome, proteome, and metabolome of cells or organisms treated with the compound. thermofisher.com Such an approach can reveal the downstream cellular pathways and networks that are modulated by the compound, providing insights that go beyond the identification of a single molecular target. mdpi.com